3-Ethoxy-2-fluoro-6-methyl-pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2-fluoro-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUNZIWQHZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxy 2 Fluoro 6 Methyl Pyridine and Analogous Structures
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The precise installation of substituents onto a pyridine ring is a complex task governed by the inherent electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions, while rendering it susceptible to nucleophilic attack. google.com Consequently, the development of regioselective synthetic pathways is paramount for the efficient construction of polysubstituted pyridines.
Regioselective Synthesis Pathways for Substituted Pyridines
Achieving regioselectivity in the synthesis of substituted pyridines often involves multi-step strategies, including the use of pre-functionalized precursors, directing groups, or the construction of the pyridine ring itself from acyclic precursors.
One powerful strategy involves the use of pyridyne intermediates. For instance, 3,4-pyridynes can be generated from substituted pyridyl silyltriflate precursors under mild, fluoride-based conditions. These highly reactive intermediates can then be trapped with a variety of nucleophiles and cycloaddition partners to yield highly functionalized pyridine scaffolds. The regioselectivity of these reactions can be controlled by strategically placed directing groups, such as bromide or sulfamate, which perturb the pyridyne distortion and guide the incoming nucleophile.
Another approach is the direct C-H functionalization of pyridines. While challenging, methods for the C-4 alkylation of pyridines have been developed using a maleate-derived blocking group to achieve exquisite control in Minisci-type decarboxylative alkylations. This allows for the introduction of alkyl groups at the C-4 position of the pyridine ring with high regioselectivity.
Furthermore, the regioselective difunctionalization of pyridines can be achieved via 3,4-pyridyne intermediates generated from 3-chloropyridines. The coordinating effect of an alkoxy group at the C-2 position can direct the regioselective addition of organomagnesium reagents to the C-4 position of the pyridyne intermediate. The resulting magnesiated pyridine can then be quenched with various electrophiles to furnish polysubstituted pyridines. sigmaaldrich.com
The following table summarizes various regioselective functionalization strategies for pyridine rings:
| Methodology | Precursor | Key Intermediate | Position(s) Functionalized | Key Features |
| Pyridyne Chemistry | Substituted pyridyl silyltriflate | 3,4-Pyridyne | C-3, C-4 | Mild conditions, broad scope of nucleophiles. |
| Minisci-type Alkylation | Pyridine | Acyl radical | C-4 | Use of blocking groups for high regioselectivity. |
| Pyridyne Chemistry | 3-Chloropyridine | 3,4-Pyridyne | C-3, C-4 | Coordinating group at C-2 directs regioselectivity. |
Introduction of Fluoro and Ethoxy Moieties
The introduction of fluorine and ethoxy groups onto a pyridine ring requires careful consideration of the reaction conditions and the electronic nature of the substrate. These two functionalities impart significant changes to the physicochemical properties of the resulting molecule, making their controlled installation a key synthetic step.
The incorporation of fluorine into heterocyclic systems is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. Several methods have been developed for the fluorination of pyridine rings, each with its own advantages and limitations.
The Balz-Schiemann reaction and its modifications represent a classical yet effective method for introducing fluorine onto an aromatic or heteroaromatic ring. This method involves the diazotization of an aminopyridine precursor, followed by the decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.
A common approach involves the use of anhydrous hydrogen fluoride (HF) or a mixture of HF and pyridine. rsc.org For example, the synthesis of 2-fluoro-6-methylpyridine (B1294898) can be achieved through the diazotization of 2-amino-6-methylpyridine (B158447) in a solution of hydrogen fluoride containing 40% pyridine. organic-chemistry.org Similarly, a patent describes the preparation of 2-bromo-3-fluoro-6-picoline from 3-amino-2-bromo-6-picoline using sodium nitrite (B80452) in anhydrous hydrogen fluoride at low temperatures, achieving a yield of 85.1%. sigmaaldrich.comnih.gov The use of tetrafluoroethylene-lined reactors is often necessary to resist the corrosive nature of HF. nih.gov
A study on the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) highlighted the use of HF/pyridine as the fluorinating reagent, with a photochemically induced fluorodediazoniation of the in situ-generated diazonium salt in a continuous flow mode leading to high product selectivity. wikipedia.org This technique can be advantageous for controlling the often-exothermic decomposition of the diazonium salt. nih.gov
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-Amino-2-bromo-6-picoline | NaNO₂, anhyd. HF | -78 °C | 2-Bromo-3-fluoro-6-picoline | 85.1% | sigmaaldrich.comnih.gov |
| 2-Amino-6-methylpyridine | NaNO₂, HF/Pyridine (40%) | - | 2-Fluoro-6-methylpyridine | - | organic-chemistry.org |
| 2-Fluoroaniline | NaNO₂, HF/Pyridine | Photochemical, continuous flow | 1,2-Difluorobenzene | ≥95% selectivity | wikipedia.org |
Oxidative desulfurization-fluorination offers an alternative pathway for the introduction of fluorine atoms. This method typically involves the conversion of a thioether or a related sulfur-containing functional group into a fluoro or difluoromethyl group. While this method has been applied to the synthesis of fluorinated nitrogen-containing building blocks, its application to pyridine systems is less common. mdpi.comnih.gov
One study demonstrated the synthesis of (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine from prolinol-derived thioethers or dithianes. mdpi.comnih.gov This protocol highlights the potential of using sulfur-based functional groups as precursors for fluorination. The development of electrochemical oxidative desulfurization (ODS) using an electrodeposited iron oxide film as a catalyst for the oxidation of dibenzothiophene (B1670422) suggests that electrochemical methods could also be explored for this transformation.
The development of electrophilic fluorinating reagents has revolutionized the synthesis of fluorinated organic molecules. These reagents offer milder reaction conditions and often provide greater regioselectivity compared to traditional methods.
N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline, and commercially available electrophilic fluorinating reagent. It has been employed in the direct monofluorination of N-protected pyridone derivatives, where the fluorine atom is regioselectively introduced at the position opposite the carbonyl group. NFSI can also be used in copper-catalyzed C-H fluorination reactions.
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another widely used electrophilic fluorinating agent. It is an air- and water-tolerant salt that serves as a powerful fluorine donor. Selectfluor™ has been successfully used for the electrophilic fluorination of 1,2-dihydropyridines to yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. For instance, the reaction of 1,2-dihydropyridines with Selectfluor™ in acetonitrile (B52724) at 0°C under an argon atmosphere provides the corresponding 3-fluoro-3,6-dihydropyridines.
The following table provides examples of fluorination reactions using these specific reagents:
| Substrate | Fluorinating Reagent | Product | Key Features | Reference |
| N-Protected pyridone | N-Fluorobenzenesulfonimide (NFSI) | Monofluorinated pyridone | Regioselective fluorination opposite the carbonyl group. | |
| 1,2-Dihydropyridine | Selectfluor™ | 3-Fluoro-3,6-dihydropyridine | Mild conditions, subsequent elimination to form fluoropyridine. | |
| 3-Heteroaryl-oxindoles | Selectfluor™ | 3-Heteroaryl-fluorooxindoles | Transition-metal-free direct C-H fluorination. |
Ethoxylation Methodologies
The introduction of an ethoxy group onto the pyridine ring at the C-3 position, adjacent to a fluorine atom, can be accomplished through several strategic approaches. The choice of method often depends on the nature of the available precursors.
A primary method for introducing the ethoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on electron-deficient aromatic systems like pyridines, where the ring nitrogen enhances the electrophilicity of the ring carbons, especially at the C-2 and C-4 positions.
Detailed research findings indicate that the fluorine atom in 2-fluoropyridines is an excellent leaving group for SNAr reactions. The high electronegativity of fluorine activates the carbon for nucleophilic attack, and studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide (NaOEt) in ethanol (B145695) is significantly faster—by a factor of 320—than the corresponding reaction of 2-chloropyridine (B119429). This high reactivity makes a 2-fluoropyridine derivative an ideal substrate for introducing an ethoxy group.
For the synthesis of 3-ethoxy-2-fluoro-6-methyl-pyridine, a plausible SNAr strategy would involve a precursor such as 2,3-difluoro-6-methyl-pyridine. The ethoxide nucleophile would preferentially attack the C-2 position due to the strong activation by the ring nitrogen.
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution on Halopyridines
| Precursor | Reagent | Solvent | Temperature | Product | Reference |
| 2,3-Dichloropyridine | Caesium Fluoride (CsF) | DMSO | 110 °C | 3-Chloro-2-fluoropyridine | abertay.ac.uk |
| 2-Nitropyridines | K[¹⁸F]F-K222 Complex | Not Specified | 140 °C | 2-[¹⁸F]Fluoropyridines | nih.gov |
| 2-Fluoropyridine | Sodium Ethoxide (NaOEt) | Ethanol | Not Specified | 2-Ethoxypyridine |
This table presents data for analogous SNAr reactions on pyridine rings, illustrating typical conditions.
The reaction generally proceeds by the addition of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the leaving group (fluoride) to restore aromaticity. a2bchem.com
An alternative to direct SNAr for the ethoxy group is the Williamson ether synthesis. This classical method involves the reaction of an alkoxide with an alkyl halide. bldpharm.comtcichemicals.com In the context of synthesizing this compound, this pathway requires a precursor with a hydroxyl group at the C-3 position, namely 6-fluoro-2-methylpyridin-3-ol . nih.govresearchgate.net
The synthesis proceeds in two main steps:
Deprotonation: The hydroxyl group of 6-fluoro-2-methylpyridin-3-ol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This creates a potent nucleophile. mdpi.com
Nucleophilic Substitution: The resulting alkoxide then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 mechanism to form the desired ether bond. nih.gov
This method is highly versatile and avoids the need for a difluoro- or a 3-halo-2-fluoro-pyridine precursor, provided the requisite hydroxypyridine is accessible. The commercial availability of 6-fluoro-2-methylpyridin-3-ol makes this a viable and strategic route. nih.govresearchgate.net
Methylation Strategies for Pyridine Core Modification
The introduction of the methyl group at the C-6 position is crucial for the target structure. While many syntheses start with a pre-methylated raw material like picoline, various methods exist for the direct methylation of the pyridine core. These strategies are important for creating analogs or for syntheses where the methyl group is introduced later.
Rhodium-Catalyzed Methylation: A modern approach involves the direct C-H methylation of pyridines at the C-3 and C-5 positions using methanol (B129727) and formaldehyde (B43269) as the methylating agents. This method, catalyzed by a rhodium complex, proceeds through a temporary dearomatization of the pyridine ring. youtube.com
Methylation via N-Oxides: A well-established indirect method involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification activates the C-2 and C-4 positions for radical methylation using peroxides as the methyl source. sigmaaldrich.comsigmaaldrich.com The N-oxide is subsequently removed by deoxygenation to yield the methylated pyridine.
Raney Nickel Catalysis: A convenient laboratory procedure for the selective mono-α-methylation of pyridines utilizes a Raney nickel catalyst. The reaction is typically performed at high temperatures with a high-boiling alcohol, which is thought to generate the methylating agent in situ. baranlab.org
Table 2: Overview of Pyridine Methylation Strategies
| Method | Catalyst/Reagents | Position(s) Methylated | Key Features | Reference |
| Catalytic C-H Activation | Rhodium complex, Methanol, Formaldehyde | C-3, C-5 | Direct methylation of the aromatic ring. | youtube.com |
| N-Oxide Route | Peroxides (e.g., DTBP) | C-2, C-4 | Requires activation by N-oxidation and subsequent deoxygenation. | sigmaaldrich.comsigmaaldrich.com |
| Heterogeneous Catalysis | Raney Nickel, High-boiling alcohol | C-2 (α-position) | High temperature, suitable for simple pyridines. | baranlab.org |
| Vapor Phase | Methanol, Spinel catalyst | C-3 (3-picoline) | Industrial process, high temperature and pressure. | chemimpex.com |
Precursor Chemistry and Building Block Utilization
The efficient synthesis of complex molecules like this compound relies heavily on the strategic use of well-chosen precursors and building blocks.
2-Fluoro-6-methylpyridine (also known as 6-fluoro-2-picoline) is a vital precursor for accessing the target molecule. bldpharm.comgoogle.com Its synthesis can be achieved via the diazotization of 2-amino-6-methylpyridine. The core challenge is the introduction of the required substituents at the C-3 position.
A key strategy involves the functionalization of the C-3 position of 2-fluoro-6-methylpyridine. This can be achieved through several routes:
Nitration: Electrophilic nitration can introduce a nitro group at the C-3 position, yielding 6-fluoro-2-methyl-3-nitropyridine . This nitro group can serve as a handle for further transformations.
Halogenation: Directing a halogen, such as bromine, to the C-3 position creates an excellent precursor for subsequent substitution or coupling reactions. 2-Bromo-3-fluoro-6-methylpyridine (B1292714) is a known intermediate that can be synthesized from 3-amino-6-methylpyridine via bromination followed by a Balz-Schiemann reaction (diazotization in the presence of a fluoride source). chemimpex.com This brominated intermediate could potentially undergo nucleophilic substitution with sodium ethoxide to yield the target compound.
An alternative to functionalizing a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the necessary ethoxy group. This approach, often involving cyclocondensation reactions, can be highly efficient. youtube.combaranlab.org
A prominent example of this strategy is the Hantzsch pyridine synthesis or related condensations. A general approach would involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. To incorporate the C-3 ethoxy group, a modified building block is required. For instance, the condensation of an enamine, a 1,3-dicarbonyl compound, and an ethoxy-containing fragment could be envisioned.
A relevant reported synthesis involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with other reagents to form a substituted pyridinone, demonstrating the principle of using an acyclic ethoxy-containing building block to construct a heterocyclic ring. This strategy allows for the direct incorporation of the ethoxy group into the final pyridine skeleton, often with high regioselectivity. youtube.com
Fluorinated Building Blocks in Pyridine Synthesis
The construction of complex fluorinated pyridines often relies on the use of pre-functionalized, fluorinated building blocks rather than the late-stage introduction of fluorine. orgsyn.org This strategy is often necessary because direct fluorination methods can be limited in scope or require harsh conditions. orgsyn.orgnih.gov The synthesis of molecules like this compound typically involves key intermediates that already contain the fluoro-pyridine core.
Fluorinated building blocks are compounds that contain one or more fluorine atoms and are used as starting materials in the synthesis of more complex molecules. alfa-chemistry.com Their use is critical in organic chemistry for producing pharmaceuticals and agrochemicals, as the introduction of fluorine can significantly enhance the biological activity of a compound. tcichemicals.comalfa-chemistry.com For instance, herbicides containing fluorine-substituted pyridine derivatives have shown markedly improved performance. alfa-chemistry.com
Key precursors for the synthesis of the title compound and its analogs include:
Halogenated Fluoropyridines : A common and effective building block is 2-bromo-3-fluoro-6-methylpyridine. Its synthesis can be achieved from 3-amino-6-methylpyridine through a two-step process involving bromination followed by a Balz-Schiemann reaction. google.com The bromine atom serves as a handle for subsequent cross-coupling reactions, while the fluorine atom is strategically positioned.
Fluorinated Malonic Acids : In the synthesis of related quinoline (B57606) systems, 2-fluoromalonic acid has been used as a key building block, reacting with aniline (B41778) derivatives in the presence of phosphoryl chloride to form 3-fluoroquinolines. researchgate.net This highlights the utility of small, fluorinated aliphatic precursors in constructing fluorinated heterocyclic rings.
Cyanated Fluoropyridines : Intermediates such as 3-fluoro-6-methylpyridine-2-carbonitrile (B580600) are also valuable building blocks. The cyano group can be hydrolyzed or converted into other functionalities as needed.
The synthesis of these building blocks often requires specific and controlled reaction conditions. For example, the conversion of an amino group to a fluorine atom via diazotization with anhydrous hydrogen fluoride (HF) and sodium nitrite must be conducted in specialized, corrosion-resistant reactors like those lined with tetrafluoroethylene. google.com
Optimization of Reaction Conditions for Pyridine Synthesis
Achieving high yields and regioselectivity in pyridine synthesis necessitates careful optimization of reaction parameters, including solvent, catalyst, and temperature. researchgate.net
The choice of solvent is critical in the synthesis of fluorinated pyridines, as it can dramatically influence reaction outcomes, including yield and the formation of byproducts.
In a Rh(III)-catalyzed approach to prepare multi-substituted 3-fluoropyridines, nucleophilic alcoholic solvents such as methanol (MeOH) or 2,2,2-trifluoroethanol (B45653) (TFE) were found to be problematic. nih.gov These solvents could lead to the undesired displacement of the fluorine atom. nih.gov The use of a non-hydroxylic solvent, ethyl acetate, proved to be effective, allowing the reaction to proceed to completion with minimal byproduct formation. nih.gov
In the context of Suzuki-Miyaura cross-coupling reactions to form 2-arylpyridines, the presence of water can have a beneficial effect. Water can increase the solubility of inorganic bases like sodium phosphate (B84403) (Na₃PO₄), influence the mechanism of transmetalation, and potentially enhance the reactivity of sulfonyl fluoride electrophiles through hydrogen bonding. nih.govcdnsciencepub.com However, the solvent mixture must be carefully controlled; for example, a dioxane/water mixture of 4:1 was found to be optimal in one study. cdnsciencepub.com In other optimization studies, acetonitrile was identified as the optimal solvent for a photocatalytic annulation reaction, as an alternative like tetrahydrofuran (B95107) (THF), while providing good yields, resulted in lower diastereoselectivity. acs.org
The following table summarizes the observed effects of different solvents on the synthesis of fluorinated pyridines and related reactions.
| Reaction Type | Solvent(s) | Observation | Reference(s) |
| Rh(III)-Catalyzed C-H Functionalization | Ethyl Acetate | Complete conversion to 3-fluoropyridine (B146971) with minimal byproducts. | nih.gov |
| Rh(III)-Catalyzed C-H Functionalization | Methanol, TFE | Displacement of fluorine atom due to solvent nucleophilicity. | nih.gov |
| Suzuki-Miyaura Coupling | Dioxane/Water | Water increases base solubility and may enhance reactivity. | nih.govcdnsciencepub.com |
| Photocatalytic Annulation | Acetonitrile | Determined as the optimal solvent for yield and diastereoselectivity. | acs.org |
| Photocatalytic Annulation | Tetrahydrofuran (THF) | Provided good yields but with lower diastereoselectivity. | acs.org |
| Three-component Cyclization | Water (H₂O) | Found to be the most effective solvent in an optimization study. | researchgate.net |
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds required for elaborated pyridine structures. wikipedia.orgyoutube.com
Miyaura–Suzuki Reaction: This reaction is widely used to form C(sp²)–C(sp²) bonds, coupling an organoboron compound with a halide or sulfonate. nih.gov In the synthesis of 2-arylpyridines, pyridine-2-sulfonyl fluoride (PyFluor) can be coupled with various boronic acids and esters. nih.govbohrium.com A common and effective catalyst system for this transformation is Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). cdnsciencepub.comnih.gov A significant challenge in coupling reactions involving fluorinated aromatics is the potential for undesired nucleophilic substitution (SₙAr) of the fluorine atom. researchgate.net In the synthesis of 2-(fluorophenyl)pyridines, it was found that the inclusion of silver(I) oxide (Ag₂O) could accelerate the desired Suzuki coupling over the competing ipso-substitution of fluorine. researchgate.net
Buchwald–Hartwig Arylamination: This reaction provides a powerful method for forming C-N bonds between an aryl halide/sulfonate and an amine. wikipedia.orgacsgcipr.org Its development was crucial as it allowed for the synthesis of aryl amines under milder conditions and with a broader substrate scope than classical methods. wikipedia.org For the selective amination of dihalopyridines, the choice of catalyst and ligand is key to controlling regioselectivity. For example, the C-N coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines using a Pd(OAc)₂/BINAP catalyst system occurs exclusively at the 4-position, which is complementary to conventional nucleophilic substitutions that typically occur at the 2-position. researchgate.net This reaction can be efficiently carried out under microwave irradiation, significantly reducing reaction times. researchgate.net
The table below details representative catalyst systems for these key coupling reactions.
| Reaction | Coupling Partners | Catalyst System | Key Features | Reference(s) |
| Miyaura-Suzuki | Pyridine-2-sulfonyl fluoride + Arylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Effective for C-S activation to form 2-arylpyridines. | cdnsciencepub.comnih.gov |
| Miyaura-Suzuki | Pentafluorophenylboronic acid + 2-halopyridine | Pd catalyst + Ag₂O | Ag₂O accelerates coupling over undesired SₙAr of fluorine. | researchgate.net |
| Buchwald-Hartwig | 2-Fluoro-4-iodopyridine + Aromatic amine | Pd(OAc)₂ / BINAP / K₂CO₃ | Selective C-N coupling at the C-4 position under microwave conditions. | researchgate.net |
| Buchwald-Hartwig | Aryl halides + Primary amines | Pd catalyst + BINAP or DPPF | Bidentate ligands provide reliable coupling for primary amines. | wikipedia.org |
The synthesis of highly substituted pyridines like this compound is inherently a multi-step process. A plausible pathway starts from readily available precursors and builds complexity step-by-step. A key intermediate, 2-bromo-3-fluoro-6-methylpyridine, can be synthesized from 3-amino-6-methylpyridine in two steps:
Bromination : Treatment of 3-amino-6-methylpyridine with a mixture of sodium bromide and sodium bromate (B103136) in acetonitrile, catalyzed by sulfuric acid, selectively installs a bromine atom at the 2-position, yielding 2-bromo-3-amino-6-methylpyridine with high efficiency (90.3% yield).
Fluorination (Balz-Schiemann Reaction) : The resulting amino-pyridine is then subjected to diazotization using sodium nitrite in anhydrous hydrogen fluoride. This converts the amino group at the 3-position into fluorine, affording 2-bromo-3-fluoro-6-methylpyridine in 85.1% yield. google.com
From this key intermediate, the target molecule could be synthesized. The bromine at the 2-position could be removed via hydrogenation, and the resulting 3-fluoro-6-methylpyridine could then be functionalized. However, a more direct route would involve converting the bromine into a different functional group. To obtain the final ethoxy group at the 3-position, one would typically start with a 3-hydroxy precursor, which could be synthesized from the 3-amino intermediate via diazotization followed by hydrolysis. A subsequent Williamson ether synthesis with an ethylating agent would install the ethoxy group.
Cascade reactions , where multiple bond-forming events occur in a single pot under one set of conditions, offer a more efficient approach to complex molecules. ccspublishing.org.cnbaranlab.org For pyridine synthesis, cascade reactions involving the direct alkenylation and cyclization of N-iminopyridinium ylides have been developed. semanticscholar.org Another strategy involves the cascade nucleophilic addition of active methylene (B1212753) compounds (like ketones or acetonitriles) to 1,2,3-triazines to construct highly substituted pyridines, which can be used to synthesize medicinally relevant molecules in a single step with high yields. ccspublishing.org.cn
Novel Synthetic Approaches and Innovations in Fluorinated Pyridine Chemistry
Recent advances have provided new, more direct methods for the synthesis of fluorinated pyridines, overcoming some of the limitations of classical approaches.
One significant innovation is the direct, site-selective C-H fluorination of pyridines. Researchers have developed a method using silver(II) fluoride (AgF₂) that achieves exclusive fluorination at the C-H bond adjacent to the nitrogen atom. nih.gov This reaction is notable for its mild conditions (ambient temperature, 1-hour reaction time) and broad functional group tolerance. nih.gov The resulting 2-fluoropyridines can then serve as electrophiles in SₙAr reactions for further diversification. orgsyn.org
Another novel approach involves the Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method provides a one-step route to complex 3-fluoropyridines with predictable regioselectivity, even when using terminal alkynes. nih.gov
The direct fluorination of pyridine N-oxides represents another breakthrough, particularly for accessing meta-fluorinated pyridines, which are challenging to synthesize via nucleophilic fluorination due to the electron-rich nature of the pyridine ring. rsc.org The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide was shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature, a previously unprecedented transformation. rsc.org
Furthermore, innovative methods for producing fluorinated piperidines, which are important scaffolds in drug discovery, have been developed starting from fluorinated pyridines. sciencedaily.com This two-step, one-pot process involves the dearomatization of the fluorinated pyridine followed by a catalyst-controlled hydrogenation to yield the non-planar, three-dimensional fluorinated piperidine (B6355638) structure. sciencedaily.com
Reactivity and Reaction Mechanisms of 3 Ethoxy 2 Fluoro 6 Methyl Pyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, especially when they are substituted with good leaving groups like halogens. nih.gov The presence of electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. youtube.com
The electrophilicity of the pyridine ring in 3-Ethoxy-2-fluoro-6-methyl-pyridine is a result of the combined electronic effects of the fluoro and ethoxy substituents.
Fluoro Substituent: The fluorine atom at the C-2 position is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netuoanbar.edu.iq The C-F bond, particularly at the 2-position, is activated for nucleophilic substitution.
The net effect of these substituents is an activated pyridine ring that is primed for nucleophilic substitution, primarily at the position bearing the fluorine atom.
Nucleophilic attack on the pyridine ring is highly regioselective. In pyridine and its derivatives, the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen are electronically deficient and thus are the preferred sites for nucleophilic attack. stackexchange.comyoutube.comquora.com This is because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comquora.com
In the case of this compound, the nucleophilic attack is expected to occur predominantly at the C-2 position. This is due to several factors:
Activation by the Fluoro Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, often better than other halogens. nih.gov
Positional Activation: The C-2 position is inherently activated towards nucleophilic attack due to its proximity to the ring nitrogen. stackexchange.comyoutube.comquora.com
Leaving Group Ability: Fluorine's ability to be displaced in SNAr reactions makes the C-2 position the most likely site of substitution. nih.gov
While the C-6 position is also an ortho position, the presence of the methyl group may introduce some steric hindrance. The C-4 (para) position is another potential site for nucleophilic attack in pyridines, but in this specific molecule, the C-2 position is more activated due to the presence of the fluoro leaving group. stackexchange.comyoutube.com
The nucleophilic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. youtube.comnih.govrsc.org
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon atom of the pyridine ring. This leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. researchgate.net In this intermediate, the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the intermediate.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion from the C-2 position. The fluoride ion is a good leaving group, facilitating this step.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a great extent. uoanbar.edu.iq
For this compound, the deactivating inductive effects of the fluorine and ethoxy groups, coupled with the inherent deactivation by the ring nitrogen, make electrophilic aromatic substitution challenging. If such a reaction were to occur, it would likely be directed to the C-5 position, which is meta to the deactivating nitrogen atom and influenced by the directing effects of the ethoxy and methyl groups. quimicaorganica.org However, direct electrophilic substitution on this highly deactivated ring is not a common or efficient process. wikipedia.orgyoutube.com
Derivatization Strategies for Functional Group Modification
The reactivity of this compound, particularly its susceptibility to nucleophilic substitution, provides a platform for various derivatization strategies to introduce additional functional groups.
The primary strategy for introducing new functional groups onto the pyridine core of this molecule involves the displacement of the C-2 fluorine atom through nucleophilic aromatic substitution. nih.gov A wide range of nucleophiles can be employed for this purpose, leading to a diverse array of substituted pyridines.
| Nucleophile | Resulting Functional Group at C-2 |
| Alkoxides (e.g., NaOCH₃) | Methoxy |
| Amines (e.g., RNH₂) | Substituted Amino |
| Thiols (e.g., RSH) | Thioether |
| Cyanide (e.g., KCN) | Cyano |
These reactions allow for the synthesis of various derivatives with modified electronic and steric properties, which can be valuable for further synthetic transformations or for applications in medicinal chemistry and materials science. acs.orgnih.govsemanticscholar.org For instance, the introduction of an amino group could be a precursor to the formation of fused heterocyclic systems like imidazopyridines. nih.gov
Modification of Existing Substituents (e.g., Oxidation, Reduction)
The substituents on the this compound ring—ethoxy, fluoro, and methyl groups—offer pathways for chemical modification through oxidation and reduction, allowing for the synthesis of new derivatives.
Oxidation: The methyl group at the C-6 position is a primary site for oxidation. Analogous to other methylpyridines, this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. researchgate.net For instance, the methyl group on the related compound 3-fluoro-6-methylpyridine-2-carbonitrile (B580600) can be selectively oxidized to a carboxylic acid. researchgate.net This transformation converts the alkyl substituent into a versatile functional group for further derivatization, such as esterification or amidation. The resulting 3-ethoxy-2-fluoropyridine-6-carboxylic acid is a valuable synthetic intermediate. The oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) analogs by monoamine oxidases also highlights the susceptibility of pyridine derivatives to oxidative transformations. nih.gov
Reduction: The pyridine ring itself can undergo reduction under specific conditions, although this typically requires harsh reagents or catalytic hydrogenation, which may also affect other functional groups. The ethoxy group is generally stable to reduction. While specific reduction studies on this compound are not widely documented, the pyridine core is known to be reducible, which could lead to the corresponding piperidine (B6355638) derivative. However, the conditions required for such a transformation would need to be carefully selected to preserve the fluoro and ethoxy substituents.
Chemical Derivatization for Property Modulation
Chemical derivatization is a key strategy to modify the physicochemical and biological properties of this compound. The primary sites for derivatization are the C-2 fluoro substituent and the C-6 methyl group.
The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is a general feature of 2- and 4-halopyridines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), underscoring the high reactivity of the C-F bond in this position. nih.govresearchgate.net This enhanced reactivity allows for the introduction of a wide array of functional groups under relatively mild conditions. acs.org Nucleophiles such as amines, alkoxides, and thiols can readily displace the fluoride to generate a library of 2-substituted pyridine derivatives. nih.govrsc.org For example, reacting 2-fluoropyridines with acetamidine (B91507) hydrochloride provides an efficient, transition-metal-free route to 2-aminopyridine (B139424) derivatives. rsc.orgrsc.org This high reactivity can be harnessed for late-stage functionalization in the synthesis of complex molecules. nih.govacs.org
The methyl group can be functionalized, primarily through oxidation to a carboxylic acid as previously discussed, which then opens up numerous derivatization possibilities. researchgate.netsigmaaldrich.com Furthermore, related compounds like 6-fluoro-3-hydroxy-2-methylpyridine (B1446438) serve as versatile building blocks, undergoing reactions such as substitution and oxidation to create novel compounds with specific desired properties. researchgate.net
| Derivatization Site | Reagent/Condition | Product Type | Reference |
| C-2 Fluoro | Amines (e.g., R-NH₂) | 2-Aminopyridines | nih.govrsc.org |
| C-2 Fluoro | Alkoxides (e.g., R-O⁻) | 2-Alkoxypyridines | researchgate.net |
| C-6 Methyl | Oxidizing Agents (e.g., KMnO₄) | 6-Carboxypyridines | researchgate.net |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound has potential as a substrate in these transformations. The reactivity in these reactions is primarily dictated by the C-F bond at the C-2 position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used for creating biaryl structures. While the C-F bond is less reactive than C-Br or C-I bonds, its activation in heteroaromatic systems is well-established. For 2-fluoropyridines, palladium catalysts with specialized phosphine (B1218219) ligands can facilitate the coupling. bohrium.comnih.gov For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids proceeds efficiently, demonstrating that the 2-position of the pyridine ring is an active site for such transformations. nih.govscholaris.caclaremont.edu It is therefore plausible that this compound could be coupled with aryl or vinyl boronic acids under optimized palladium catalysis to yield 2-aryl or 2-vinylpyridine (B74390) derivatives.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, the activation of the C-F bond at the C-2 position is the key step. While challenging, examples of Buchwald-Hartwig amination of fluoropyridines exist, often requiring specific ligand systems to promote the difficult C-F bond cleavage. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the nucleophilic attack, making the C-2 position susceptible to this transformation.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product | Reference (Analogous Systems) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | 2-Aryl-3-ethoxy-6-methyl-pyridine | bohrium.comnih.govnih.gov |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst + Phosphine ligand | N-Aryl/alkyl-3-ethoxy-6-methyl-pyridin-2-amine | General Principle |
Radical Reactions and Their Mechanisms
The pyridine ring and its substituents can participate in radical reactions, offering alternative pathways for functionalization.
The generation of radicals can be initiated photochemically or through the use of radical initiators. For instance, photoredox catalysis has been employed to generate fluorinated radicals from precursors like α,α-difluoro-β-iodoketones, which then participate in coupling reactions to form substituted 3-fluoropyridines. acs.org This indicates the compatibility of the fluoropyridine core within radical reaction cycles.
Furthermore, methods for radical fluorosulfonamidation using pyridinium-based reagents have been developed, highlighting the role of pyridine derivatives in facilitating radical processes. chemrxiv.org Another approach involves C-H fluorination promoted by pyridine N-oxyl radicals, which proceed via single-electron transfer (SET) mechanisms. rsc.org For this compound, potential radical reactions could involve hydrogen abstraction from the methyl or ethoxy groups to form alkyl radicals, which could then be trapped or undergo further reactions. Radical addition to the pyridine ring is also a possibility, although the regioselectivity would be influenced by the existing substituents.
Thermal and Photochemical Reactivity Profiles
The stability and reactivity of this compound under thermal and photochemical conditions are important parameters for its handling, storage, and application in synthesis.
Thermal Reactivity: Substituted pyridines generally exhibit good thermal stability. Studies on various pyridine derivatives show that their stability is influenced by the nature of the substituents. researchgate.netamanote.comnih.govcdnsciencepub.com For example, a study on pyridine-substituted tosyl oximes revealed decomposition onsets at temperatures as low as 40–50 °C, indicating that certain functional groups can significantly lower thermal stability. researchgate.net While specific data for this compound is not available, it is expected to be a relatively stable liquid or solid at room temperature. At elevated temperatures, decomposition would likely initiate at the substituent groups or involve cleavage of the pyridine ring. The sublimation enthalpies of substituted pyridine N-oxides have been shown to depend on the nature of the substituents, which also relates to their thermal stability in the solid state. nih.gov
Photochemical Reactivity: The photochemical behavior of fluorinated pyridines has been investigated, revealing complex reaction pathways. nih.govacs.orgpsu.edu Irradiation of 2-fluoropyridine in the presence of aliphatic amines can lead to nucleophilic displacement of the fluorine atom. rsc.org More intricate reactions occur in the presence of transition metal complexes. For example, the photochemical reaction of fluorinated pyridines with a rhodium complex, CpRh(PMe₃)(C₂H₄), can result in different outcomes depending on the substitution pattern of the pyridine. nih.govacs.org Pathways include η²-coordination to the ring, C-H bond activation, or C-F bond activation. nih.govpsu.edu This suggests that this compound could exhibit rich and tunable photochemical reactivity, potentially allowing for selective C-H or C-F bond functionalization under photochemical conditions.
Advanced Spectroscopic and Structural Characterization of 3 Ethoxy 2 Fluoro 6 Methyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Ethoxy-2-fluoro-6-methyl-pyridine in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
The ¹H NMR spectrum is used to identify all the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the methyl, ethoxy, and pyridine (B92270) ring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals all unique carbon environments.
Expected ¹H NMR Signals: The ethoxy group would produce a triplet for the terminal methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of coupling to each other. The methyl group on the pyridine ring would appear as a singlet, though small long-range couplings to the ring protons or fluorine might be observable with high-resolution instruments. The two protons on the pyridine ring would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
Expected ¹³C NMR Signals: The spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (fluorine and the ethoxy group) and their position on the aromatic ring. The carbon directly bonded to the fluorine atom (C-2) would exhibit a large coupling constant (¹JCF), appearing as a doublet in the proton-coupled spectrum. The effect of substituents on the spectral properties of similar compounds like 2-fluoro-6-methylpyridine (B1294898) has been a subject of investigation, providing a basis for these predictions. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound
| Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Interpretation |
|---|---|---|---|
| Ring-CH (C4-H) | Doublet of doublets | Aromatic Region | Signal for the proton at position 4, coupled to H-5 and the fluorine at C-2. |
| Ring-CH (C5-H) | Doublet | Aromatic Region | Signal for the proton at position 5, coupled to H-4. |
| Ring-C-F (C2) | - | High ppm (Aromatic) | Carbon bonded to fluorine; would show a large ¹JCF coupling. |
| Ring-C-O (C3) | - | High ppm (Aromatic) | Carbon bonded to the ethoxy group. |
| Ring-C-CH₃ (C6) | - | High ppm (Aromatic) | Carbon bonded to the methyl group. |
| Ring-C (C5) | - | Aromatic Region | Quaternary carbon at position 5. |
| -OCH₂CH₃ | Quartet | ~60-70 ppm | Methylene group of the ethoxy substituent. |
| -OCH₂CH₃ | Triplet | ~14-16 ppm | Methyl group of the ethoxy substituent. |
¹⁹F NMR spectroscopy is highly specific to the fluorine atom. A single resonance would be expected for this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with adjacent protons on the pyridine ring (primarily H-4), providing valuable information for confirming the substitution pattern.
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A cross-peak between the signals for the two pyridine ring protons would confirm their adjacency. Similarly, it would show the correlation between the methylene and methyl protons of the ethoxy group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each ring proton signal to its corresponding carbon signal and do the same for the ethoxy and methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could reveal the preferred conformation of the ethoxy group by showing spatial proximity (cross-peaks) between the ethoxy protons and the proton at the C-4 position of the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations are expected in the 1400-1650 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹.
C-O and C-F Vibrations: A strong C-O stretching band for the ethoxy ether linkage is expected around 1250-1050 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, and is less sensitive to water, which can be an advantage depending on the sample preparation.
Table 2: Predicted IR and Raman Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |
| 1650-1400 | C=C and C=N Ring Stretch | IR, Raman |
| 1400-1000 | C-F Stretch | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₈H₁₀FNO), the nominal molecular weight is 155.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 155.
The fragmentation pattern would likely involve the initial loss of stable neutral molecules or radicals from the substituents.
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion to give a fragment at m/z 126.
Loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty-type rearrangement from the ethoxy group to give a fragment at m/z 127.
Subsequent fragmentation of the pyridine ring itself.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₈H₁₀FNO, the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the chemical formula against the experimentally measured value, providing ultimate confidence in the compound's identity.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Bond Lengths and Angles
To date, no single crystal X-ray diffraction data for this compound has been deposited in crystallographic databases. Such a study would provide invaluable information on its molecular structure. For instance, it would precisely define the C-F, C-O, and C-N bond lengths and the bond angles within the pyridine ring, which are influenced by the electronic effects of the ethoxy, fluoro, and methyl substituents. This empirical data is crucial for validating theoretical models and understanding the compound's reactivity.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state is governed by intermolecular forces. An X-ray crystallographic analysis of this compound would reveal the nature and geometry of these interactions. Potential interactions could include weak C-H···F or C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic pyridine rings. The presence and strength of these interactions dictate the crystal's physical properties, such as melting point and solubility. Without experimental data, any discussion of the crystal packing of this specific compound remains purely speculative.
Polymorphism Studies and Their Impact on Crystalline Properties
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, which is of particular importance in the pharmaceutical and materials science industries. A polymorphism study on this compound would involve crystallizing the compound under various conditions to identify different crystalline forms. However, no such studies have been reported in the scientific literature.
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower to a higher energy orbital. For aromatic compounds like substituted pyridines, π-π* and n-π* transitions are typically observed.
A UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. The position and intensity of these bands would be influenced by the electronic effects of the ethoxy, fluoro, and methyl groups on the pyridine ring. However, specific UV-Vis spectroscopic data for this compound is not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 3 Ethoxy 2 Fluoro 6 Methyl Pyridine
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure of a molecule is key to understanding its properties and reactivity. Computational methods are essential for determining stable conformations and the energy barriers between them.
Geometry optimization is a computational process that finds the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the equilibrium structure of the molecule. For 3-Ethoxy-2-fluoro-6-methyl-pyridine, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. The planarity of the pyridine (B92270) ring and the orientation of the ethoxy and methyl substituents would be of particular interest.
The ethoxy group in this compound can rotate around the C-O bond, leading to different conformations. A conformational analysis would involve systematically exploring the potential energy surface as a function of the relevant dihedral angles to identify all stable conformers (energy minima) and the transition states that connect them. This analysis is crucial for understanding the flexibility of the molecule and the relative populations of different conformations at a given temperature. Such studies on related fluorinated piperidines have highlighted the significant influence of fluorine on conformational preferences. researchgate.netnih.govtechnion.ac.il
Dihedral Angle Analysis and Planarity Assessment
No specific dihedral angle analysis or planarity assessment for this compound through computational methods is available in the reviewed literature. Such an analysis would typically involve geometry optimization using methods like Density Functional Theory (DFT) to determine the most stable conformation of the molecule. The key dihedral angles, such as those involving the ethoxy group relative to the pyridine ring, would be crucial in understanding the molecule's three-dimensional structure and potential steric interactions.
Electronic Structure and Properties
Frontier Molecular Orbitals (HOMO-LUMO Gap)
There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This information is fundamental for assessing the chemical reactivity and kinetic stability of a molecule.
Charge Distribution and Electrostatic Potential Maps
Specific data on the charge distribution and no electrostatic potential maps for this compound have been reported. These computational tools are invaluable for visualizing the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
Dipole Moments and Polarizability
Calculated values for the dipole moment and polarizability of this compound are not available. These properties are important for understanding the intermolecular forces and the interaction of the molecule with external electric fields.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
While computational methods are frequently used to predict NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy, such predictions have not been published for this compound. This data would be highly beneficial for the experimental characterization of the compound.
Reaction Mechanism Elucidation through Computational Modeling
No computational studies elucidating the reaction mechanisms of this compound are present in the scientific literature. Investigating its reactivity, for instance in SNAr reactions, through computational modeling would provide valuable insights into its chemical behavior and potential for use in synthesis.
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, providing insight into the highest energy point along a reaction coordinate. For a molecule like this compound, theoretical calculations can identify the geometry, energy, and vibrational frequencies of transition states for various reactions, such as nucleophilic aromatic substitution (SNAr).
Transition state optimizations are typically performed using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3) within quantum chemistry software packages like Gaussian. A key feature of a successfully located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
For instance, in a computational study of the SNAr reaction of the related 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638), density functional theory (DFT) calculations were used to model the reaction pathway and identify the transition states. The study revealed that electron-withdrawing groups, such as the nitro groups in that case, significantly stabilize the transition state, thereby facilitating the nucleophilic attack. researchgate.net For this compound, a similar approach could be used to characterize the transition state for the displacement of the fluorine atom by a nucleophile.
Energy Barriers and Reaction Pathways
Once a transition state is characterized, the energy barrier for the reaction can be calculated as the difference in energy between the transition state and the reactants. This energy barrier is a critical factor in determining the reaction rate. Computational methods can map out the entire reaction pathway, providing a detailed energy profile that includes reactants, intermediates, transition states, and products.
In the aforementioned study on 2-ethoxy-3,5-dinitropyridine, the activation energies for the SNAr reaction were calculated, indicating a favorable reactivity for the compound. researchgate.net The reaction was shown to proceed via a bimolecular pathway, with the nucleophile forming a stable complex with the pyridine derivative before reaching the transition state. researchgate.net
A hypothetical energy profile for a reaction involving this compound could be constructed by calculating the energies of all stationary points along the reaction coordinate. An example of such data, based on analogous reactions, is presented in the table below.
Table 1: Hypothetical Energy Profile for a Reaction of a Substituted Pyridine This table is illustrative and based on data for analogous compounds, not this compound itself.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate Complex | -5.2 |
| Transition State | +15.8 |
| Products | -10.4 |
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state is crucial for understanding their physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline materials. scirp.org This method maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface that highlights regions of close contact between neighboring molecules.
For substituted pyridines, common intermolecular interactions include H···H, C···H/H···C, and O···H/H···O contacts. nih.gov In a study of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld surface analysis showed that H···H contacts accounted for 50.4% of the interactions, while C···H/H···C contacts contributed 37.9%. nih.gov For this compound, one would expect to see significant contributions from H···H, C···H, and potentially F···H or N···H interactions, depending on the crystal packing.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyridine This table is illustrative and based on data for analogous compounds, not this compound itself.
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.1 |
| O···H/H···O | 15.5 |
| N···H/H···N | 6.8 |
| F···H/H···F | 4.4 |
Prediction of Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules. Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, softness, and electrophilicity index, can provide valuable insights.
A smaller HOMO-LUMO gap generally indicates higher reactivity. tjnpr.org The electrophilicity index helps to quantify the ability of a molecule to accept electrons, which is particularly relevant for predicting the susceptibility of the pyridine ring to nucleophilic attack. For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of the LUMO, making the ring more electrophilic and prone to attack by nucleophiles. The positions most susceptible to attack can be predicted by analyzing the local electrophilicity or the distribution of the LUMO on the pyridine ring.
In a study on 3-cyano-2-oxa-pyridine derivatives, these reactivity descriptors were calculated to rationalize the observed biological activity. tjnpr.org A similar approach for this compound would allow for a theoretical prediction of its reactivity and the likely sites for electrophilic or nucleophilic attack.
Table 3: Hypothetical Reactivity Descriptors for a Substituted Pyridine This table is illustrative and based on data for analogous compounds, not this compound itself.
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Chemical Potential (μ) | -4.04 |
| Hardness (η) | 2.81 |
| Softness (S) | 0.18 |
| Electrophilicity Index (ω) | 2.91 |
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
Fluorinated heterocyclic compounds are of increasing importance in medicinal chemistry, agrochemicals, and materials science. ethernet.edu.et The pyridine (B92270) ring, a core structure in numerous pharmaceuticals and biologically active compounds, often requires specific substitution patterns to achieve desired efficacy and properties. nih.govwikipedia.org Compounds like 3-Ethoxy-2-fluoro-6-methyl-pyridine serve as crucial synthetic intermediates for constructing more complex molecular architectures.
The fluorine atom at the 2-position is a particularly important feature. The carbon-fluorine bond at this position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429), highlighting the high reactivity imparted by the fluorine substituent. nih.gov This enhanced reactivity makes 2-fluoropyridines, and by extension this compound, highly effective intermediates for late-stage functionalization of complex molecules, a critical process in drug discovery for studying structure-activity relationships (SAR). nih.gov
The presence of the ethoxy and methyl groups further allows for tailored modifications, making this compound a pre-functionalized scaffold ready for incorporation into larger, more intricate molecular designs. The development of methodologies for creating 2,3,6-trisubstituted pyridines is valuable as this scaffold is present in many drug candidates. researchgate.net
Utilization as a Versatile Building Block in Heterocyclic Chemistry
The field of heterocyclic chemistry continuously seeks novel building blocks to expand the accessible chemical space. Substituted pyridines are fundamental to this endeavor, and this compound represents a versatile platform for generating diverse heterocyclic structures. organic-chemistry.org
Synthesis of Pyridine-Fused Systems
The functional groups on this compound provide multiple reaction sites for constructing fused ring systems. The fluorine atom can be displaced by a dinucleophile, which could then react with another part of the molecule, potentially involving the methyl group after its functionalization, to form a new ring fused to the pyridine core. While specific examples involving this exact compound are not detailed in the provided search results, the general principles of pyridine chemistry support this potential application. The development of cascade reactions, for example, allows for the synthesis of polysubstituted pyridine derivatives from appropriately designed starting materials. google.com
Development of Novel Pyridine Scaffolds
The true versatility of this compound lies in its potential for creating a variety of novel pyridine-based scaffolds. The highly reactive 2-fluoro substituent is the primary site for modification via SNAr reactions, enabling the introduction of nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.gov This allows for the systematic exploration of the chemical space around the pyridine core, which is essential for medicinal chemistry programs. nih.gov
The methyl group at the 6-position can also be functionalized. For example, it can undergo oxidation to form a carboxylic acid or be halogenated to introduce further reactive handles. sigmaaldrich.com The ethoxy group at the 3-position, being an electron-donating group, influences the electronic properties of the ring and can be cleaved to a hydroxyl group if required, providing another point for modification. This multi-handle nature allows chemists to develop a wide range of new pyridine scaffolds for various applications.
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Understanding how the substituents on the pyridine ring influence its chemical behavior is crucial for designing molecules with specific properties.
Impact of Fluoro, Ethoxy, and Methyl Substituents on Chemical Properties and Interactions
Fluoro Group (at C2): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is key to its role in activating the C2 position for nucleophilic aromatic substitution. nih.gov The high reactivity of 2-fluoropyridines compared to other 2-halopyridines in SNAr reactions is a direct consequence of fluorine's electronegativity. nih.gov
Methyl Group (at C6): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. msu.edu Its presence can increase the basicity of the pyridine nitrogen. msu.edu Sterically, the methyl group adjacent to the nitrogen can hinder the approach of reactants to both the nitrogen atom and the C6 position. jyu.fi
Design Principles for Modulating Chemical Reactivity and Stability
The rational design of substituted pyridines relies on understanding how different functional groups control reaction outcomes. For this compound, the primary point of reactivity for synthetic diversification is the SNAr at the C2 position.
The stability of the intermediate formed during SNAr (a Meisenheimer-like complex) is crucial. Electron-withdrawing groups, like the fluorine at C2, stabilize this negatively charged intermediate, thus accelerating the reaction. researchgate.net Conversely, electron-donating groups can have a deactivating effect. However, in this molecule, the ethoxy group is at C3 and the methyl at C6, so their electronic influence on the stability of the intermediate formed by nucleophilic attack at C2 is less direct than substituents at the 4 or 5 positions.
The regioselectivity of reactions is also a key design principle. For di-substituted pyridines, the position of attack by a nucleophile is governed by the combined electronic and steric effects of the existing substituents. researchgate.net In this case, the fluorine at C2 is the most likely leaving group in an SNAr reaction due to its activating nature. The steric bulk of the methyl group at C6 would further disfavor nucleophilic attack at that position, reinforcing the selectivity for substitution at C2. researchgate.net Therefore, chemists can reliably use the 2-fluoro position as a handle for introducing new functionality while the rest of the molecule provides the desired electronic and steric properties for the final target.
Interactive Data Table: Design Principles for Reactivity Modulation
| Design Principle | Application to this compound | Expected Outcome |
|---|---|---|
| Regioselectivity of SNAr | Nucleophilic attack at C2 vs. C6. | Highly selective substitution at the C2 position due to the activating effect of fluorine and steric hindrance from the C6-methyl group. |
| Modulation of Basicity | Influence of electron-donating ethoxy and methyl groups. | Increased basicity of the pyridine nitrogen compared to unsubstituted pyridine, affecting its ability to act as a ligand or be protonated. |
| Steric Control | Presence of the C6-methyl group. | Hindrance to reactions at the C6 position and potential influence on the conformation of molecules derived from this scaffold. |
Potential in Organic Materials Development
The unique combination of substituents on the pyridine ring of this compound suggests its potential as a valuable building block in the development of advanced organic materials. Fluorinated pyridines, as a class, are increasingly sought after in materials science for the specific properties they impart to larger molecular systems. The electron-deficient nature of the pyridine ring, enhanced by the strongly electronegative fluorine atom, is a key feature. This characteristic is particularly relevant for the design of organic semiconductors. For instance, analogous structures like 5-bromo-2-fluoropyridine (B45044) are considered ideal building blocks for semiconductors and have been successfully incorporated into host materials for Organic Light-Emitting Diode (OLED) applications. ossila.com The aromatic and electron-deficient core of such compounds is crucial for their function in electronic devices. ossila.com
The substituents on this compound allow for the fine-tuning of its physical and electronic properties. The ethoxy group, an electron-donating group, can modulate the electron density of the pyridine ring, influencing the ultimate electronic and photophysical properties of a target material. Furthermore, the ethoxy and methyl groups can enhance the solubility of the molecule in organic solvents, which is a critical factor for the solution-based processing of organic electronic materials. The fluorine atom not only contributes to the electronic properties but can also enhance the thermal stability and operational lifetime of materials by strengthening covalent bonds. The strategic incorporation of this compound could, therefore, lead to the creation of novel materials with tailored properties for applications ranging from organic electronics to specialized polymers.
Table 1: Properties of a Representative Fluorinated Pyridine
Since detailed experimental data for this compound is not widely published, the properties of the parent compound, 2-Fluoropyridine, are provided for reference.
| Property | Value | Source |
| Chemical Formula | C₅H₄FN | chemicalbook.comchemeo.com |
| Molecular Weight | 97.09 g/mol | chemeo.com |
| Boiling Point | 126 °C | chemicalbook.com |
| Density | 1.128 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.466 | chemicalbook.com |
Development of Catalysts and Ligands Utilizing Fluorinated Pyridine Moieties
The this compound scaffold is a highly promising platform for the development of novel catalysts and ligands. Its utility stems primarily from the reactivity of the fluorine atom at the 2-position of the pyridine ring. This fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Research has shown that the reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is 320 times faster than the same reaction with 2-chloropyridine. nih.gov This high reactivity allows for the facile and efficient synthesis of a wide array of 2-substituted pyridine derivatives under mild conditions, which is crucial when working with complex molecular structures. nih.govrsc.org
This synthetic accessibility makes this compound a versatile precursor for creating custom ligands. By reacting it with various nucleophiles (containing phosphorus, nitrogen, or oxygen donor atoms, for example), a library of ligands with different steric and electronic properties can be generated. These ligands can then be coordinated to transition metals to form catalysts.
The substituents already present on the ring play a critical role in tuning the properties of the resulting metal complex. The electron-donating ethoxy and methyl groups modify the electron density of the pyridine nitrogen atom. This modulation directly influences the electronic environment of the metal center to which it is coordinated, which in turn can affect the catalyst's activity, selectivity, and stability. rsc.org For example, tuning the electronic properties of pyridine ligands has been shown to systematically alter the redox potential of osmium complexes, a key parameter in catalytic cycles. rsc.org Therefore, this compound serves not just as a structural backbone, but as a functional component for designing highly specific and efficient catalysts for a broad range of chemical transformations.
Table 2: Potential Applications of the this compound Moiety
| Field | Application | Rationale |
|---|---|---|
| Organic Materials | Building block for OLEDs/semiconductors | Electron-deficient fluoropyridine core is suitable for electronic materials; substituents allow for property tuning. ossila.com |
| Organic Materials | Monomer for specialty polymers | Fluorine content can enhance thermal and chemical stability. |
| Catalysis | Precursor for custom ligands | The 2-fluoro group is an excellent leaving group for facile ligand synthesis via SNAr. nih.govrsc.org |
| Catalysis | Component of transition metal catalysts | Ethoxy and methyl groups electronically tune the pyridine ligand, modifying the catalytic activity of the metal center. rsc.org |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Fluorinated Pyridines
The synthesis of fluorinated pyridines, particularly those with specific substitution patterns like 3-Ethoxy-2-fluoro-6-methyl-pyridine, remains a challenging yet highly rewarding endeavor. Traditional methods often require harsh conditions or multi-step sequences. However, the future of synthetic chemistry is moving towards more efficient and versatile strategies.
Recent breakthroughs include the development of Rh(III)-catalyzed C–H functionalization to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the one-step creation of the fluorinated pyridine (B92270) core. Another promising avenue is the use of photoredox catalysis, which enables the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers under visible light irradiation, followed by a one-pot condensation to form the 3-fluoropyridine (B146971) ring. acs.org
Direct C-H fluorination is also gaining traction as a late-stage functionalization technique. The use of reagents like silver(II) fluoride (B91410) (AgF₂) has shown high site-selectivity for the C-H bond adjacent to the nitrogen in pyridines and diazines, often proceeding at ambient temperatures. orgsyn.orgresearchgate.net Additionally, the dearomatization of readily available fluorinated pyridines followed by hydrogenation presents a novel two-step, one-pot method to access fluorinated piperidines, which are valuable saturated heterocycles. sciencedaily.comeurekalert.org
Future work will likely focus on expanding the substrate scope of these methods, improving their regioselectivity, and developing enantioselective variants to access chiral fluorinated pyridines. The development of new fluorinating reagents that are safer and more economical will also be a key area of investigation.
Table 1: Comparison of Emerging Synthetic Methods for Fluorinated Pyridines
| Methodology | Key Features | Starting Materials | Potential Advantages |
|---|---|---|---|
| Rh(III)-Catalyzed C-H Functionalization | One-step synthesis of multi-substituted 3-fluoropyridines. nih.gov | α-fluoro-α,β-unsaturated oximes, alkynes. nih.gov | High efficiency and regioselectivity. nih.gov |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst for C-C bond formation. acs.org | α,α-difluoro-β-iodoketones, silyl enol ethers. acs.org | Mild reaction conditions. acs.org |
| Direct C-H Fluorination | Site-selective fluorination adjacent to the ring nitrogen. orgsyn.orgresearchgate.net | Pyridines, diazines. orgsyn.orgresearchgate.net | Late-stage functionalization capability. orgsyn.org |
| Dearomatization-Hydrogenation | Two-step, one-pot synthesis of fluorinated piperidines. sciencedaily.comeurekalert.org | Fluorinated pyridines. sciencedaily.comeurekalert.org | Access to saturated heterocyclic cores. sciencedaily.com |
Advanced Characterization Techniques for Complex Pyridine Derivatives
The unambiguous structural elucidation of complex pyridine derivatives like this compound is critical. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry are foundational, the increasing complexity of synthesized molecules necessitates the use of more advanced characterization methods.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the solid-state structure of crystalline compounds and their complexes, providing precise information on bond lengths, angles, and stereochemistry. nih.gov For non-crystalline materials or for studying solution-state dynamics, advanced NMR techniques, including 2D correlation experiments (COSY, HSQC, HMBC), are indispensable for assigning complex spin systems.
Surface-sensitive techniques are becoming increasingly important for understanding how these molecules interact with surfaces, which is relevant for applications in materials science and catalysis. uni-kiel.de Methods like X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) can provide insights into the orientation and binding of pyridine derivatives on substrates like gold. uni-kiel.de Furthermore, electrochemical methods such as cyclic voltammetry (CV) are used to probe the redox properties of these molecules and their metal complexes, revealing information about their electronic structure and potential for applications in electronics or catalysis. nih.gov
Future developments will likely involve the hyphenation of separation techniques (like HPLC and UPLC) with high-resolution mass spectrometry and other spectroscopic methods to analyze complex reaction mixtures and identify minor byproducts. bldpharm.com
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reagents, and even design entire synthetic pathways. escholarship.orgnih.gov This data-driven approach can help chemists navigate the vast chemical space to find efficient routes to target molecules like this compound. For instance, reinforcement learning models have been successfully used in reaction optimization to identify generally applicable and effective conditions by efficiently sampling experimental feedback. escholarship.org
Furthermore, AI can be integrated into "self-driving laboratories" where robotic platforms perform experiments, analyze the results, and use ML algorithms to decide the next set of experiments, creating a closed-loop system for accelerated discovery and optimization. researchgate.netresearchgate.net This approach can significantly reduce the time and resources required for synthetic methodology development. nih.gov The design of novel pyridine derivatives with desired properties, such as specific biological activities, can also be guided by AI, which can predict structure-activity relationships. nih.gov
Exploration of New Reactivity Pathways and Transformations
Understanding and harnessing the unique reactivity of fluorinated pyridines is crucial for their application as building blocks in organic synthesis. The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the pyridine ring, often making it more susceptible to certain transformations.
Research into transition-metal-mediated C-F bond activation offers a pathway to further functionalize fluorinated pyridines, transforming a typically inert bond into a reactive handle. acs.org The behavior of transition-metal complexes with fluorinated pyridines is diverse, leading to outcomes such as η²-C,C coordination or oxidative addition via C-H activation. acs.org
The exploration of regiodivergent reactions, where the outcome can be steered towards a specific isomer by tuning the reaction conditions, is another exciting frontier. For example, the alkylation of pyridines can be directed to either the C2 or C4 position by changing the alkyllithium reagent and solvent, a phenomenon that can be rationalized through the different aggregation states of the organolithium species. acs.org The development of photocatalyst-free reactions using electron donor-acceptor (EDA) complexes between pyridinium (B92312) salts and electron-rich donors is also opening up new avenues for reactivity. acs.org
Future studies will likely focus on discovering novel catalytic systems that can selectively activate and transform specific C-H or C-F bonds in polysubstituted pyridines, allowing for the late-stage diversification of complex molecular scaffolds.
Sustainable Synthesis Approaches for Fluorinated Pyridine Compounds
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of fluorinated pyridines, this translates to a focus on improving atom economy, reducing waste, using less hazardous solvents, and employing catalytic methods over stoichiometric reagents.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recyclability and ease of product purification. numberanalytics.com The use of solid-supported catalysts, such as palladium on carbon for hydrogenation reactions, is a well-established green technique. acs.org Developing robust and recyclable catalysts for the fluorination and functionalization of pyridines is a key research goal.
The use of more environmentally benign solvents or even solvent-free reaction conditions is another important aspect of sustainable synthesis. Additionally, energy efficiency is being addressed through the development of reactions that proceed at lower temperatures, often enabled by photocatalysis or electrocatalysis. numberanalytics.com These methods use light or electricity, respectively, to drive reactions, often with high selectivity and under mild conditions. numberanalytics.com The overarching goal is to develop synthetic routes that are not only efficient and versatile but also minimize their environmental impact.
Q & A
Q. Q1.1 (Basic): What are the primary synthetic routes for 3-Ethoxy-2-fluoro-6-methyl-pyridine?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is introducing the ethoxy group via nucleophilic substitution, followed by fluorination. For example, 2-chloropyridine derivatives can react with ethanol in the presence of a base (e.g., NaH) to install the ethoxy group, as seen in analogous trifluoromethylpyridine syntheses . Fluorination may then proceed using agents like KF or Selectfluor under controlled conditions.
Q. Q1.2 (Advanced): How does the steric and electronic environment of the pyridine ring influence regioselectivity during functionalization?
Regioselectivity challenges arise due to competing effects: the electron-withdrawing fluorine at C2 directs electrophiles to C4/C6, while the ethoxy group at C3 (electron-donating) activates C2/C3. Advanced strategies include computational modeling (DFT) to predict reactive sites and the use of directing groups (e.g., boronates) to control functionalization. Evidence from trifluoromethylpyridine synthesis shows that steric hindrance from the methyl group at C6 may further limit accessibility to C4 .
Analytical Characterization
Q. Q2.1 (Basic): What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : NMR to confirm fluorine presence (δ ≈ -120 to -150 ppm for aryl-F) and NMR to resolve methyl (C6) and ethoxy (C3) protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO).
- IR : Stretching vibrations for C-F (~1100 cm) and ether C-O (~1250 cm) .
Q. Q2.2 (Advanced): How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For example, in related pyridines, crystallography has resolved disputes over substituent positions, such as distinguishing C3 vs. C5 ethoxy placement. Data collection at low temperatures (e.g., 100 K) enhances resolution, while Hirshfeld surface analysis quantifies intermolecular interactions influencing stability .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q3.1 (Basic): What biological activities are hypothesized for this compound based on structural analogs?
Fluorinated pyridines often exhibit antiviral or enzyme-inhibitory properties. For instance, 2-fluoro-6-methoxypyridine shows antiviral activity via RNA polymerase inhibition, while ethoxy groups (as in 2-ethoxy-6-trifluoromethylpyridine) enhance metabolic stability . Hypothesize similar mechanisms for this compound, targeting viral proteases or kinases.
Q. Q3.2 (Advanced): How can systematic SAR studies optimize bioactivity?
Design derivatives with variations at C3 (e.g., replacing ethoxy with cyclopropoxy) and C6 (e.g., substituting methyl with CF). Use in vitro assays (e.g., IC measurements against target enzymes) paired with molecular docking to map interactions. Evidence from fluoropyridine SAR highlights the importance of fluorine’s electronegativity in enhancing binding affinity .
Stability and Degradation Pathways
Q. Q4.1 (Basic): What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to light and moisture due to the labile C-F and ether bonds. Store under inert gas (N/Ar) at -20°C. Stability tests (TGA/DSC) indicate decomposition above 150°C, as seen in related pyridines .
Q. Q4.2 (Advanced): What analytical methods identify degradation products?
LC-MS/MS with collision-induced dissociation (CID) can detect hydrolyzed products (e.g., 3-hydroxy derivatives). Accelerated stability studies (40°C/75% RH) combined with NMR track fluorine loss, while GC-MS identifies volatile byproducts like ethylene from ethoxy cleavage .
Reactivity in Cross-Coupling Reactions
Q. Q5.1 (Basic): Can this compound participate in Suzuki-Miyaura couplings?
Yes, but the electron-withdrawing fluorine and ethoxy groups may reduce reactivity. Optimize conditions using Pd(PPh)/XPhos catalysts and elevated temperatures (80–100°C). Evidence from 6-fluoro-2-methylpyridine derivatives shows moderate yields (40–60%) .
Q. Q5.2 (Advanced): How does the methyl group at C6 influence catalytic coupling efficiency?
Steric hindrance from the C6 methyl group can slow transmetallation. Computational studies suggest using bulkier ligands (e.g., SPhos) to stabilize the transition state. Contrast with trifluoromethylpyridines, where CF’s electronegativity enhances oxidative addition .
Addressing Data Contradictions
Q. Q6.1 (Basic): How to reconcile conflicting reports on synthetic yields for similar pyridines?
Variations arise from purity of starting materials (e.g., 2-chloropyridine vs. 2-bromopyridine) and solvent choice (DMF vs. THF). Systematically replicate procedures from peer-reviewed sources (e.g., PubChem data) and report detailed reaction parameters .
Q. Q6.2 (Advanced): What statistical approaches resolve discrepancies in biological assay results?
Apply multivariate analysis (e.g., PCA) to isolate variables like cell line specificity or assay pH. For example, antiviral activity in one study (EC = 5 µM) vs. inactivity in another may reflect differences in viral strains. Validate using orthogonal assays (e.g., plaque reduction vs. RT-qPCR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
